methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a triazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The triazole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
- Ethyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
Uniqueness
The uniqueness of methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate lies in its specific structural configuration, which imparts distinct chemical and biological properties. The combination of the triazole and pyridine rings with the benzoate ester creates a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
methyl 4-[(1-pyridin-3-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-6-4-12(5-7-13)16(23)19-9-14-11-22(21-20-14)15-3-2-8-18-10-15/h2-8,10-11H,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJODJGQTHHUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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